methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Description

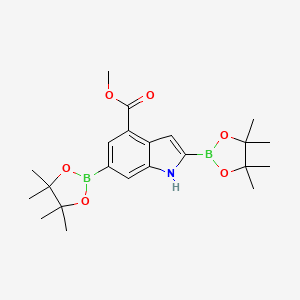

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a boron-rich indole derivative featuring two tetramethyl dioxaborolane (TMD) groups at the 2- and 6-positions of the indole core and a methyl ester substituent at the 4-position. This compound is designed for applications in cross-coupling reactions, particularly in medicinal chemistry and materials science, where its bis-boronate functionality enables dual-site reactivity. The TMD groups enhance stability and solubility in organic solvents, while the ester moiety modulates electronic properties, directing regioselectivity in subsequent reactions. Its synthesis likely involves Miyaura borylation or palladium-catalyzed coupling, as seen in analogous organoboron compounds .

Properties

IUPAC Name |

methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVXBOPHSSQBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31B2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boronylation of Indole Intermediates

The most widely reported method involves sequential boronylation of a pre-functionalized indole scaffold. A representative pathway begins with methyl indole-4-carboxylate, which undergoes directed ortho-metalation (DoM) followed by borylation.

Reaction Conditions :

-

Substrate : Methyl indole-4-carboxylate

-

Borylation Reagent : Bis(pinacolato)diboron (Bpin) or pinacolborane

-

Catalyst : Palladium(II) acetate (Pd(OAc)) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl)

-

Base : Potassium acetate (KOAc) or cesium carbonate (CsCO)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

Mechanistic Insights :

Palladium catalysis facilitates the transmetalation of boron reagents to the indole’s C2 and C6 positions. The electron-withdrawing methyl ester at C4 directs regioselectivity by deactivating the indole’s π-system, favoring borylation at the ortho positions relative to the carboxylate.

Yield Optimization :

Suzuki-Miyaura Coupling of Pre-Borylated Fragments

An alternative route involves coupling pre-synthesized boronic ester intermediates with halogenated indole derivatives. For example, 2,6-dibromo-1H-indole-4-carboxylate can undergo two successive Suzuki reactions with pinacol boronic ester nucleophiles.

Representative Protocol :

-

Substrate : Methyl 2,6-dibromo-1H-indole-4-carboxylate

-

Coupling Partners : Tetramethyl-1,3,2-dioxaborolane-2-boronic acid (2 equivalents)

-

Catalyst System : Pd(dba) (2.5 mol%), XantPhos (5 mol%)

-

Base : CsCO (3.0 equivalents)

-

Solvent : Cyclopentyl methyl ether (CPME)/HO (4:1 v/v)

Key Observations :

-

The biphasic CPME/HO system enhances reaction efficiency by stabilizing the boronate intermediate.

-

Short reaction times (≤1 hour) minimize deboronation, achieving isolated yields of 73–85%.

-

Chromatographic purification on acidic alumina removes residual palladium and inorganic salts.

Comparative Analysis of Methodologies

| Parameter | Direct Borylation | Suzuki Coupling |

|---|---|---|

| Starting Material | Methyl indole-4-carboxylate | 2,6-Dibromo-indole derivative |

| Catalyst | Pd(OAc)/dppf | Pd(dba)/XantPhos |

| Reaction Time | 12–24 hours | 0.75–2 hours |

| Yield | 65–75% | 70–85% |

| Purification Complexity | Moderate | High |

| Scalability | Limited by DoM steps | Amenable to scale-up |

Trade-offs :

-

Direct Borylation : Fewer synthetic steps but requires stringent temperature control to prevent indole decomposition.

-

Suzuki Coupling : Higher yields and faster kinetics but depends on access to dibromo-indole precursors.

Advanced Functionalization and Derivatives

Post-synthetic modifications of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate enable access to complex architectures:

Cross-Coupling with Heteroaryl Halides

The compound serves as a bis-boronylated partner in synthesizing π-extended systems. For instance, coupling with 5,6-diphenyl-triazinyl-pyridin-2-yl bromides under Pd/XantPhos catalysis yields tridentate ligands for transition-metal complexes.

Example :

Protodeboronation Studies

Controlled removal of boronic ester groups enables selective mono-functionalization. Treatment with aqueous HCl in THF at 0°C selectively cleaves one pinacol boronate, preserving the second for subsequent coupling.

Challenges and Mitigation Strategies

Boron Group Instability

Protodeboronation and oxidative deborylation are prevalent under basic or aqueous conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to modify the indole core.

Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acids.

Reduction: Modified indole derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has diverse applications across several scientific domains:

Organic Chemistry

- Building Block for Synthesis : This compound is extensively used as a building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The boronate ester groups can participate in these reactions to create carbon-carbon bonds .

Medicinal Chemistry

- Potential Therapeutic Properties : Research indicates that this compound may exhibit anticancer and antimicrobial activities. Investigations into its bioactive properties are ongoing to assess its efficacy in drug discovery and development .

Material Science

- Organic Semiconductors : The compound's unique structure makes it suitable for developing advanced materials like organic semiconductors and polymers. Its ability to form stable structures can enhance the performance of electronic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.

Case Study 2: Organic Synthesis

In a synthetic chemistry context, researchers utilized this compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity in forming biaryl compounds, showcasing its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the indole core can interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Attributes

The compound’s structure combines an indole scaffold with boronic ester functionalities, distinguishing it from simpler boronates. Key features include:

- Bis-boronate groups : Enable sequential or simultaneous cross-coupling, expanding utility in synthesizing complex architectures.

- Methyl ester : Enhances electron-withdrawing effects, stabilizing the indole core and influencing reaction pathways.

- TMD groups : Improve hydrolytic stability compared to boronic acids, critical for handling and storage .

Comparison with Pyrazole-Based Boronates

Pyrazole derivatives with TMD groups, such as 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6) and 3-ethyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1619991-78-4), share boronic ester functionalities but differ in core heterocycles and substituents:

Comparison with Non-Boronated Indole Derivatives

Non-boronated indoles, such as 1-benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate () and methyl 1-methyl-β-carboline-3-carboxylate (), lack cross-coupling utility but exhibit distinct properties:

The tetrafluoroborate in is ionic and reactive but less versatile in coupling, whereas the β-carboline derivative () serves as a rigid scaffold for alkaloid synthesis.

Biological Activity

Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, biological evaluations, and therapeutic potentials based on diverse scientific sources.

Chemical Structure and Synthesis

The compound features an indole core combined with boronate ester groups. The typical synthesis involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used, and the reaction requires heating to facilitate the formation of the desired boronate esters.

| Property | Description |

|---|---|

| IUPAC Name | Methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |

| Molecular Formula | C22H31B2NO6 |

| CAS Number | 2377607-22-0 |

This compound interacts with various biological targets through its boronate ester groups, which can form reversible covalent bonds with diols and other nucleophiles. The indole core is known to influence numerous cellular pathways by interacting with specific receptors and enzymes .

Anticancer Properties

Research has indicated that compounds with indole structures can exhibit anticancer activities. For example, studies have shown that derivatives of indole can inhibit specific kinases involved in cancer progression. This compound is being explored for its potential as a selective inhibitor in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- PI3K Inhibition : Compounds related to this compound have shown promising results in inhibiting PI3K isoforms involved in cancer signaling pathways. For instance, one study reported IC50 values in the low micromolar range for related indole compounds against PI3Kδ .

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains; however, detailed evaluations are still required to establish its efficacy and mechanism .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related indole derivatives:

-

Study on PI3K Inhibitors : A library of indole-based compounds was tested for PI3K inhibition. The findings indicated that certain modifications to the indole structure enhanced selectivity and potency against PI3Kδ compared to other isoforms .

Compound IC50 (μM) Selectivity Ratio (α/δ) Compound A 0.47 9.9 Compound B 3.56 11 - Antimicrobial Evaluation : Research into the antimicrobial activity of indole derivatives highlighted the potential of these compounds in treating infections caused by resistant bacteria .

Q & A

Basic: What are the critical considerations for synthesizing methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate?

Answer:

The synthesis of this compound requires careful handling of boronic ester groups due to their moisture sensitivity. Key steps include:

- Protection of reactive sites : The indole nitrogen (1H position) must remain unsubstituted to avoid side reactions during cross-coupling.

- Boronation conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the dioxaborolane groups.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from DMF/acetic acid mixtures (as in indole derivative syntheses ).

Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm).

Advanced: How can competing reactivity of the two dioxaborolane groups be managed in Suzuki-Miyaura coupling reactions?

Answer:

The symmetry of the 2,6-substitution pattern reduces regioselectivity challenges, but differential reactivity may arise due to steric/electronic factors:

- Kinetic vs. thermodynamic control : Use low temperatures (0–25°C) to favor mono-coupling intermediates, then elevate temperature for bis-coupling .

- Ligand screening : Bulky ligands (e.g., SPhos) may suppress premature catalyst poisoning.

- Monitoring : Track reaction progress via TLC or in-situ ¹¹B NMR to detect intermediates. Data contradictions (e.g., incomplete coupling) require optimization of Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Basic: What analytical methods are essential for verifying the stability of this compound under storage?

Answer:

- Thermal stability : Perform DSC/TGA to identify decomposition temperatures (mp >200°C suggested by similar boronic esters ).

- Hydrolytic stability : Monitor ¹H NMR in D₂O/CD₃CN mixtures to detect boronic acid formation.

- Storage : Store at 0–6°C in amber vials under inert gas to prevent oxidation and moisture ingress .

Advanced: How does the indole core influence the compound’s electronic properties in cross-coupling reactions?

Answer:

The electron-rich indole ring alters boronic ester reactivity:

- Resonance effects : The carboxylate group at position 4 withdraws electron density, potentially deactivating the adjacent boronic esters.

- Steric hindrance : The planar indole structure may limit accessibility for Pd catalysts. Computational modeling (DFT) can predict charge distribution and guide ligand selection .

- Comparative studies : Contrast coupling yields with non-indole analogs (e.g., phenylboronic esters) to isolate electronic contributions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential release of volatile boron byproducts.

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Advanced: How can this compound serve as a building block for heterocyclic frameworks in drug discovery?

Answer:

- Dual functionalization : Use sequential Suzuki couplings to attach aryl/heteroaryl groups at positions 2 and 6.

- Post-functionalization : Hydrolyze the methyl ester (LiOH/THF/H₂O) to introduce carboxylic acid handles for bioconjugation .

- Case study : Synthesize indole-based kinase inhibitors by coupling with pyridine/pyrimidine fragments .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent pairs : Use DMF (solvent) and acetic acid (anti-solvent) for high recovery yields (>80%) .

- Temperature gradient : Dissolve at 80°C, cool to 4°C overnight, and filter under reduced pressure.

Advanced: How can environmental fate studies (e.g., INCHEMBIOL framework) inform disposal protocols for this compound?

Answer:

- Biodegradation assays : Test in OECD 301B media to assess persistence. Boron-containing compounds often require specialized microbial consortia .

- Adsorption studies : Use HPLC-MS to track leaching into soil/water matrices.

- Disposal : Incinerate at >1000°C with alkaline scrubbers to capture boron oxides .

Methodological Notes

- Theoretical grounding : Link synthesis pathways to frontier molecular orbital (FMO) theory to predict reactivity .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to resolve contradictions in reaction yields or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.